Benzyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate
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Overview
Description
Benzyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate is a compound that belongs to the bicyclo[1.1.1]pentane family.
Preparation Methods
The synthesis of Benzyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate involves several steps. One common method includes the photochemical addition of propellane to diacetyl, followed by a haloform reaction to form the bicyclo[1.1.1]pentane core . This method allows for the large-scale production of the compound. Additionally, functionalization of the bridge positions of the bicyclo[1.1.1]pentane core can be achieved through various synthetic routes, including radical and nucleophilic addition reactions .
Chemical Reactions Analysis
Benzyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique three-dimensional structure allows it to fit into binding sites that are not accessible to flat, aromatic molecules. This can lead to enhanced biological activity and selectivity. For example, the compound has been shown to act as an antagonist of the metabolic glutamate receptor mGluR1 .
Comparison with Similar Compounds
Benzyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure but differ in their substituents.
Cubanes: Cubanes are another class of rigid, three-dimensional molecules that are used as bioisosteres.
Higher bicycloalkanes: These compounds have larger ring systems and are used in advanced materials and drug discovery.
The uniqueness of this compound lies in its specific substituents, which confer distinct properties and reactivity compared to other bicyclo[1.1.1]pentane derivatives .
Properties
Molecular Formula |
C20H18O3 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
benzyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C20H18O3/c21-17(16-9-5-2-6-10-16)19-12-20(13-19,14-19)18(22)23-11-15-7-3-1-4-8-15/h1-10H,11-14H2 |
InChI Key |
WVNDGQUQCGJSFI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)C(=O)OCC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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